![molecular formula C22H19N3O B2952246 2-(4-Methylphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 627889-46-7](/img/structure/B2952246.png)
2-(4-Methylphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Description
2-(4-Methylphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C22H19N3O and its molecular weight is 341.414. The purity is usually 95%.
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Biological Activity
The compound 2-(4-Methylphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and research findings from various studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo and benzoxazine rings. The general synthetic pathway includes:
- Formation of the Pyrazole Ring : Using appropriate reactants such as 4-methylphenyl and pyridine derivatives.
- Cyclization to Form Benzoxazine : Achieved through condensation reactions under controlled conditions.
Antitumor Activity
Recent studies have indicated that related compounds exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Mechanism of Action : These compounds may inhibit cell proliferation through apoptosis induction and cell cycle arrest.
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound A | 6.26 ± 0.33 | HCC827 |
Compound B | 6.48 ± 0.11 | NCI-H358 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown moderate to good activity against both Gram-positive and Gram-negative bacteria:
- Tested Bacteria : Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
- Testing Method : Zone of inhibition was measured to evaluate efficacy.
Bacteria | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Klebsiella pneumoniae | 10 |
Case Studies
- Antitumor Efficacy Study : In a controlled in vitro study, compounds similar to the target compound were tested on lung cancer cells showing significant cytotoxicity at low concentrations while sparing normal fibroblast cells.
- Antimicrobial Screening : A series of derivatives were synthesized and tested for antimicrobial activity using standard broth microdilution methods, demonstrating promising results against various pathogens.
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Potential inhibition of key enzymes involved in cell proliferation.
- Interference with DNA Replication : Similar compounds have been noted to interact with DNA, leading to cell cycle arrest.
- Modulation of Signal Transduction Pathways : The compound may affect pathways involved in apoptosis and cell survival.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-8-10-16(11-9-15)19-13-20-18-6-2-3-7-21(18)26-22(25(20)24-19)17-5-4-12-23-14-17/h2-12,14,20,22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUZDKRLYGKLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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